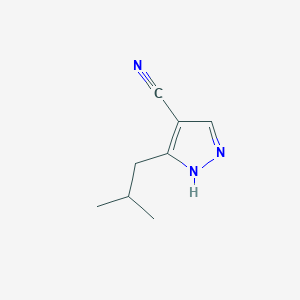

3-isobutyl-1H-pyrazole-4-carbonitrile

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Organic Synthesis

The pyrazole core, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. frontiersin.org Its structural rigidity, capacity for hydrogen bonding, and dipole moment contribute to its ability to interact with biological targets with high affinity and specificity. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.com This has led to their incorporation into numerous commercially available drugs.

In organic synthesis, pyrazoles serve as versatile building blocks. The pyrazole ring is relatively stable to many reaction conditions, yet it can be functionalized at various positions to create diverse molecular architectures. The nitrogen atoms can act as nucleophiles or be alkylated, and the carbon atoms can undergo electrophilic substitution, primarily at the C4 position. mdpi.com The development of regioselective methods for the synthesis and functionalization of pyrazoles remains an active area of research. organic-chemistry.org

Overview of 4-Carbonitrile Functionalization in Pyrazole Systems

The introduction of a carbonitrile (cyano) group at the C4 position of the pyrazole ring significantly influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the nitrile group enhances the acidity of the N-H proton and modifies the reactivity of the pyrazole ring towards both electrophilic and nucleophilic reagents.

The 4-carbonitrile moiety is a valuable synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings. This versatility makes pyrazole-4-carbonitriles important intermediates in the synthesis of more complex molecules with potential applications in various fields of research. For instance, they are precursors to pyrazolo[1,5-a]pyrimidines, a class of compounds with known biological activities. mdpi.comresearchgate.net

Research Trajectories for Alkyl-Substituted Pyrazole-4-carbonitriles

Research into alkyl-substituted pyrazole-4-carbonitriles is driven by the desire to explore new chemical space for drug discovery and materials science. The nature of the alkyl group at positions C3 or C5 can significantly impact the molecule's lipophilicity, steric profile, and metabolic stability, which are crucial parameters for pharmacological activity.

The isobutyl group, a branched alkyl substituent, can introduce specific steric bulk that may lead to selective interactions with biological targets. While the broader class of 3-alkyl-1H-pyrazole-4-carbonitriles has been investigated, detailed studies focusing specifically on the 3-isobutyl derivative are less prevalent in the readily available scientific literature. The research trajectory for such compounds generally involves their synthesis, characterization, and subsequent evaluation in biological assays or as building blocks for more complex structures. The exploration of their reactivity, particularly of the nitrile group in the context of the isobutyl substituent, would be a key area of investigation.

Due to the limited specific research on 3-isobutyl-1H-pyrazole-4-carbonitrile, much of its potential is inferred from the broader family of pyrazole-4-carbonitriles. The following sections will extrapolate from established pyrazole chemistry to discuss the likely synthesis and properties of this specific compound.

While specific experimental data for this compound is not extensively documented in publicly accessible literature, its synthesis can be projected based on well-established methods for constructing the pyrazole-4-carbonitrile scaffold. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

A plausible synthetic route to this compound would likely start from a β-keto nitrile bearing an isobutyl group. The general scheme for the synthesis of 3-alkyl-1H-pyrazole-4-carbonitriles is presented in the table below.

| Step | Reagents and Conditions | Intermediate/Product | General Description |

| 1 | Isovalerylacetonitrile, Hydrazine hydrate, Acetic acid (catalyst) | This compound | Cyclocondensation reaction to form the pyrazole ring. |

This method is advantageous due to the commercial availability of the starting materials and the generally high yields for pyrazole formation. Variations of this synthesis could involve different solvents and catalysts to optimize the reaction conditions.

The characterization of the final product would rely on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the isobutyl group, the pyrazole ring protons, and the carbonitrile carbon.

Infrared (IR) Spectroscopy: A characteristic sharp peak for the C≡N stretch would be expected around 2230 cm⁻¹.

Mass Spectrometry (MS): This would be used to determine the molecular weight and confirm the elemental composition of the compound.

The table below summarizes the key physicochemical properties that can be anticipated for this compound based on its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₁₁N₃ |

| Molecular Weight | 149.19 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents |

| Hydrogen Bond Donor | 1 (N-H) |

| Hydrogen Bond Acceptor | 2 (N= and C≡N) |

The reactivity of this compound would be dictated by the functional groups present. The pyrazole ring can undergo N-alkylation or N-acylation. The nitrile group can be transformed into other functional groups, providing a gateway to a variety of derivatives.

The research applications of this compound are largely unexplored but can be hypothesized based on the known activities of similar compounds. Its potential as a scaffold in medicinal chemistry is significant. The presence of the isobutyl group could offer favorable interactions with hydrophobic pockets in enzymes or receptors. Furthermore, its utility as a synthetic intermediate for the preparation of more complex heterocyclic systems makes it a valuable compound for chemical libraries used in high-throughput screening.

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

5-(2-methylpropyl)-1H-pyrazole-4-carbonitrile |

InChI |

InChI=1S/C8H11N3/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3H2,1-2H3,(H,10,11) |

InChI Key |

SMSZZFDEYQWHCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=NN1)C#N |

Origin of Product |

United States |

Functionalization and Derivatization Chemistry of 3 Isobutyl 1h Pyrazole 4 Carbonitrile and Its Analogs

Regioselective Functionalization of the Pyrazole (B372694) Nucleus

The pyrazole ring is an electron-rich aromatic system with two nitrogen atoms, offering multiple sites for substitution. The regioselectivity of these reactions is influenced by the electronic nature of the existing substituents and the reaction conditions employed.

N-Substitution Reactions of the Pyrazole Ring

The N-unsubstituted pyrazole ring can undergo substitution at either the N-1 or N-2 position. The regioselectivity of N-alkylation and N-arylation is a critical aspect, often dictated by steric and electronic factors.

N-Alkylation: The direct N-alkylation of 3-substituted pyrazoles under basic conditions typically leads to a mixture of N-1 and N-2 isomers. The regioselectivity can be influenced by the nature of the alkylating agent and the base used. For instance, the use of bulkier alkylating agents tends to favor substitution at the less sterically hindered N-1 position. A systematic study on the N-alkylation of 3-substituted pyrazoles using potassium carbonate in DMSO has demonstrated the potential for regioselective N-1 alkylation rsc.org. Furthermore, acid-catalyzed N-alkylation using trichloroacetimidate electrophiles provides an alternative method, where the regioselectivity is also sterically controlled semanticscholar.org.

| Reagent | Conditions | Product(s) | Yield (%) | Reference |

| Alkyl Halide | K2CO3, DMSO | N-1 and N-2 alkylated pyrazoles | Variable | rsc.org |

| Trichloroacetimidate | Brønsted acid catalyst | N-1 and N-2 alkylated pyrazoles | Good | semanticscholar.org |

| Alkyl Halide | CsF-Celite, CH3CN | N-alkylated pyrazoles | Good | researchgate.net |

N-Arylation: Similar to alkylation, N-arylation of unsymmetrical pyrazoles can also yield a mixture of regioisomers. Palladium-catalyzed cross-coupling reactions are a common method for the N-arylation of pyrazoles. The choice of ligand and reaction conditions can influence the regioselectivity of these reactions.

C-Functionalization at Positions C-3 and C-5

Direct functionalization of the carbon atoms of the pyrazole ring, particularly at the C-3 and C-5 positions, offers a powerful tool for introducing molecular diversity.

C-H Arylation: Palladium-catalyzed C-H arylation has emerged as a significant strategy for the functionalization of pyrazoles. The reactivity of the C-H bonds in pyrazoles generally follows the order C-5 > C-4 > C-3 nih.gov. For a 3-substituted pyrazole like 3-isobutyl-1H-pyrazole-4-carbonitrile, the C-5 position would be the most reactive towards direct arylation. The presence of a directing group on the pyrazole nitrogen can be used to control the regioselectivity of C-H activation. For instance, a removable SEM (2-(trimethylsilyl)ethoxymethyl) protecting group has been utilized to enable sequential arylation at the C-5 and C-3 positions nih.gov. The use of an ester group at the C-4 position can act as a blocking group, directing arylation to the C-5 position .

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | P(n-Bu)Ad2 | K2CO3 | DMA | 140 | Variable | nih.gov |

| PdCl(C3H5)(dppb) | - | KOAc | DMA | 150 | up to 88 |

Halogenation: Electrophilic halogenation of pyrazoles typically occurs at the C-4 position. However, if the C-4 position is substituted, as in the case of this compound, halogenation can be directed to the C-5 position. N-halosuccinimides are commonly used reagents for this purpose. In some cases, halogenation of the alkyl side chain can occur as a competing reaction researchgate.net.

Transformations of the 4-Nitrile Functional Group

The 4-cyano group is a versatile functional handle that can be transformed into a variety of other functionalities, including its participation in the formation of fused heterocyclic systems.

Reactions Leading to Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-d]triazines)

A key transformation of 4-cyanopyrazoles involves the preliminary conversion of the nitrile to an amino group, typically through reduction or by starting from a 5-amino-4-cyanopyrazole precursor. This amino group can then undergo cyclocondensation reactions to form fused heterocycles.

Pyrazolo[1,5-a]pyrimidines: 5-Amino-3-substituted-1H-pyrazole-4-carbonitriles are valuable precursors for the synthesis of pyrazolo[1,5-a]pyrimidines. These compounds react with various β-dicarbonyl compounds or their equivalents in the presence of an acid catalyst to yield the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in high yields nih.govresearchgate.netnih.gov. Microwave-assisted synthesis has also been employed to accelerate these reactions nih.govbeilstein-journals.org.

| 5-Aminopyrazole Reactant | β-Dicarbonyl Compound | Conditions | Product | Yield (%) | Reference |

| 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles | pentane-2,4-dione | H2SO4, AcOH, RT | 2-arylamino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 87-95 | nih.govresearchgate.net |

| 5-amino-3-substituted-1H-pyrazole-4-carbonitriles | enaminones | AcOH, reflux or microwave | 7-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitriles | Good | nih.govbeilstein-journals.org |

Pyrazolo[3,4-d]triazines: 5-Amino-1H-pyrazole-4-carbonitriles can be converted to pyrazolo[3,4-d] nih.govnih.govnih.govtriazines through diazotization of the amino group followed by cyclization ias.ac.inresearchgate.net. The reaction of 5-amino-3-(substituted-amino)-1H-pyrazole-4-carbonitrile with nitrous acid at low temperature affords a diazonium salt, which can then be coupled with active methylene (B1212753) compounds and subsequently cyclized to form pyrazolo[5,1-c] nih.govnih.govnih.govtriazine derivatives researchgate.net.

Conversion to Carboxamides and Other Nitrile Derivatives

The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid under acidic or basic conditions. For instance, direct N-methylation of a cyanopyrazole followed by hydrolysis and amidation can yield the corresponding pyrazole-carboxamide researchgate.net. The conversion of nitriles to amides can also be achieved using potassium hydroxide in tert-butyl alcohol mdpi.com.

Chemical Modifications of the 3-Isobutyl Side Chain

The isobutyl group at the C-3 position, while generally less reactive than the pyrazole ring or the nitrile group, can undergo functionalization under specific conditions, primarily through free radical reactions.

Halogenation: Free radical halogenation, typically initiated by UV light or a radical initiator, can lead to the substitution of hydrogen atoms on the isobutyl side chain with halogens. The selectivity of this reaction can be influenced by the stability of the resulting radical intermediate, with tertiary hydrogens being the most reactive.

Oxidation: The isobutyl group can be oxidized to introduce oxygen-containing functionalities. The conditions for such oxidations would need to be carefully controlled to avoid over-oxidation or degradation of the pyrazole ring. Light-driven aerobic oxidation has been shown to be effective for the oxidation of alkyl groups on some heterocyclic systems rsc.org.

C-H Functionalization: Palladium-catalyzed C-H activation can also be applied to sp3 C-H bonds. Pyrazole-directed C-H arylation of unactivated sp3 C-H bonds has been demonstrated, which could potentially be applied to the isobutyl side chain nih.gov.

It is important to note that the reactivity of the isobutyl side chain is generally lower than that of the pyrazole nucleus, and forcing conditions may be required for its functionalization, which could lead to competing reactions at other sites of the molecule.

Advanced Spectroscopic Characterization of 3 Isobutyl 1h Pyrazole 4 Carbonitrile Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-isobutyl-1H-pyrazole-4-carbonitrile in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the molecule's connectivity and potential tautomeric forms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the isobutyl group protons, the pyrazole (B372694) ring proton (H5), and the pyrazole N-H proton. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. The isobutyl group will present a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the pyrazole ring. The pyrazole H5 proton is expected to appear as a singlet in the aromatic region, and the N-H proton will appear as a broad singlet at a lower field.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The nitrile carbon (C≡N) is typically found in the 115-120 ppm range. The pyrazole ring carbons (C3, C4, and C5) will have characteristic shifts, with C3 and C5 appearing at a lower field than C4 due to their proximity to the nitrogen atoms. The carbons of the isobutyl group will appear in the aliphatic region of the spectrum.

Based on data from analogous substituted pyrazoles, the predicted chemical shifts for this compound are summarized in the tables below.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-5 (pyrazole ring) | ~7.8-8.2 | Singlet | 1H |

| N-H (pyrazole ring) | ~12.0-13.5 | Broad Singlet | 1H |

| -CH₂- (isobutyl) | ~2.7-2.9 | Doublet | 2H |

| -CH- (isobutyl) | ~2.0-2.2 | Multiplet | 1H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (pyrazole ring) | ~150-155 |

| C-5 (pyrazole ring) | ~135-140 |

| C-4 (pyrazole ring) | ~90-95 |

| C≡N (nitrile) | ~115-118 |

| -CH₂- (isobutyl) | ~35-40 |

| -CH- (isobutyl) | ~28-32 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the bonding framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show a clear correlation between the isobutyl -CH₂- protons and the -CH- proton, and between the -CH- proton and the two -CH₃ groups, confirming the structure of the isobutyl side chain. No correlation would be expected for the isolated H-5 ring proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon atom that has attached protons. For instance, the proton signal at ~7.8-8.2 ppm would correlate with the C-5 carbon signal (~135-140 ppm), and the aliphatic proton signals would correlate with their corresponding isobutyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds. This technique confirms the placement of the substituent groups on the pyrazole ring. Key expected correlations include:

A correlation between the methylene (-CH₂-) protons of the isobutyl group and the C-3 carbon of the pyrazole ring, confirming the attachment point.

Correlations from the H-5 proton to carbons C-3 and C-4, confirming the ring structure.

Furthermore, these 2D techniques are invaluable for studying the annular tautomerism of the pyrazole ring, where the N-H proton can reside on either nitrogen (N1 or N2). While the 3-isobutyl tautomer is generally expected to be more stable, the presence of the 5-isobutyl tautomer could be detected. HMBC would be particularly useful, as the correlation patterns from the H-5 proton and the isobutyl CH₂ protons to the ring carbons would differ between the two tautomers.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to be dominated by several key absorption bands. The most distinct of these is the stretching vibration of the nitrile group (C≡N). unca.edumdpi.com This band is typically sharp and of medium intensity, appearing in a relatively uncongested region of the spectrum.

The pyrazole ring system gives rise to a series of characteristic vibrations, including C=N, C=C, and N-N stretching, as well as in-plane and out-of-plane ring bending modes. The N-H stretching vibration of the pyrazole ring is also a key feature, typically appearing as a broad band due to intermolecular hydrogen bonding in the solid state. mdpi.com The aliphatic C-H stretching and bending vibrations from the isobutyl group will also be present.

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3200-3100 | N-H Stretch (broad) | Pyrazole Ring | Medium-Broad |

| ~2960-2870 | C-H Stretch | Isobutyl Group | Strong |

| ~2230-2220 | C≡N Stretch | Nitrile | Medium-Sharp |

| ~1600-1450 | C=N, C=C Stretch | Pyrazole Ring | Medium-Strong |

| ~1470-1450 | C-H Bend | Isobutyl Group | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. It is used to confirm the molecular weight and can offer structural clues based on the observed fragmentation pattern. The molecular ion peak [M]⁺ for this compound would be expected at an m/z corresponding to its molecular weight (149.20 g/mol ).

The fragmentation of pyrazole rings typically involves characteristic losses of stable neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂). nist.gov For this compound, a primary fragmentation pathway would likely be the loss of the isobutyl group (C₄H₉•, mass = 57) via benzylic-like cleavage, leading to a stable pyrazole cation.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 149 | [C₈H₁₁N₃]⁺ | Molecular Ion [M]⁺ |

| 92 | [C₄H₂N₃]⁺ | [M - C₄H₉]⁺ |

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₁N₃, by matching the experimentally measured exact mass to the theoretically calculated mass.

Molecular Formula: C₈H₁₁N₃

Calculated Exact Mass: 149.0953

Expected HRMS Result: 149.0953 ± 0.0005

Confirmation of the exact mass by HRMS provides definitive evidence for the elemental composition, complementing the connectivity data from NMR and the functional group information from FT-IR to provide a complete and unambiguous structural characterization.

X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions

Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSDC) and PubChem, no specific X-ray diffraction data for the compound this compound was found.

Consequently, detailed research findings regarding its solid-state conformation, such as crystal system, space group, unit cell dimensions, bond lengths, bond angles, and torsion angles, are not available in the public domain. Similarly, information on the specific intermolecular interactions, including hydrogen bonding, π-π stacking, or other non-covalent interactions that govern the crystal packing of this particular molecule, could not be retrieved.

The generation of data tables for crystallographic parameters and intermolecular interactions is therefore not possible at this time. Further experimental research involving the synthesis and single-crystal X-ray diffraction analysis of this compound would be required to determine its precise three-dimensional structure and crystal packing.

Computational and Theoretical Investigations of 3 Isobutyl 1h Pyrazole 4 Carbonitrile Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of pyrazole (B372694) derivatives. tandfonline.commdpi.comnih.gov These methods allow for the accurate prediction of molecular geometries, energetic stabilities, and spectroscopic characteristics from first principles. tandfonline.comfigshare.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. tandfonline.com By using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to compute key structural parameters such as bond lengths and angles with high accuracy, often showing good correlation with experimental data from X-ray diffraction. tandfonline.comfigshare.comnih.gov

For 3-isobutyl-1H-pyrazole-4-carbonitrile, theoretical calculations would reveal the precise conformation of the isobutyl group and the planarity of the pyrazole ring. The energetic landscape can be explored by calculating the energies of different conformers to identify the global minimum energy structure. This information is fundamental for understanding the molecule's stability and interactions.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Pyrazole Ring Note: These are typical values for pyrazole systems and serve as an illustrative example. Specific values for this compound would require dedicated computation.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.43 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.36 Å | |

| Bond Angle | C5-N1-N2 | 112.0° |

| N1-N2-C3 | 105.0° | |

| N2-C3-C4 | 111.5° | |

| C3-C4-C5 | 106.5° | |

| C4-C5-N1 | 105.0° |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govderpharmachemica.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.netresearchgate.net

In this compound, the electron-donating isobutyl group would be expected to raise the HOMO energy level, while the electron-withdrawing nitrile group would lower the LUMO energy level. nih.govresearchgate.net This combined effect would likely result in a relatively small HOMO-LUMO gap, indicating a molecule prone to participating in chemical reactions. nih.gov The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are hypothetical examples based on general principles for substituted pyrazoles.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.20 | Electron Donor (Site for Electrophilic Attack) |

| LUMO | -1.85 | Electron Acceptor (Site for Nucleophilic Attack) |

| Energy Gap (ΔE) | 4.35 | Indicator of Chemical Reactivity and Stability |

DFT calculations are highly effective in predicting spectroscopic data, which serves as a powerful method for structure verification. mdpi.comresearchgate.net Calculated vibrational frequencies (IR spectra) can be compared with experimental data to confirm the presence of specific functional groups and to analyze the vibrational modes of the molecule. derpharmachemica.comresearchgate.net Similarly, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei provide valuable support for structural assignments made from experimental NMR spectra. tandfonline.comfigshare.comnih.gov For N-unsubstituted pyrazoles, the presence of a tautomeric equilibrium can lead to broadened signals for C3 and C5 in ¹³C-NMR spectra. nih.gov

Table 3: Example of Predicted Vibrational Frequencies for Key Functional Groups Note: These are representative frequency ranges. Precise values are obtained through specific calculations.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H (pyrazole) | Stretching | 3100 - 3200 |

| C≡N (nitrile) | Stretching | 2220 - 2260 |

| C-H (isobutyl) | Stretching | 2870 - 2960 |

| C=C/C=N (ring) | Stretching | 1400 - 1600 |

Tautomeric Equilibrium and Proton Transfer Dynamics in 1H-Pyrazoles

A defining characteristic of N-unsubstituted 1H-pyrazoles is their ability to exist as different tautomers through the migration of a proton, a phenomenon known as prototropic tautomerism. figshare.comnumberanalytics.com Understanding the factors that govern this equilibrium is essential, as different tautomers can exhibit distinct chemical and physical properties. researchgate.net

In 3-substituted 1H-pyrazoles, annular tautomerism involves the migration of the proton between the N-1 and N-2 positions of the pyrazole ring. nih.gov This results in an equilibrium between two forms, for example, a 3-substituted and a 5-substituted tautomer. Computational studies can model the reaction pathway for this 1,2-proton transfer. ias.ac.in The energy barrier for an intramolecular proton shift is typically high (around 50 kcal/mol), suggesting that the process is often intermolecular and catalyzed by solvent molecules or other pyrazole molecules. nih.gov Water, for instance, has been shown to lower the energetic barrier for proton transfer by forming hydrogen-bonded bridges. nih.govias.ac.in

The position of the tautomeric equilibrium is strongly influenced by the electronic nature of the substituents on the pyrazole ring. tandfonline.comnih.gov Theoretical calculations have consistently shown that electron-donating groups, particularly those that donate through the π-system, tend to favor the tautomer where the substituent is at the C3 position. nih.govresearchgate.net Conversely, electron-withdrawing groups stabilize the tautomer where the substituent is at the C5 position. nih.govresearchgate.net

For this compound, the situation involves competing effects. The isobutyl group at C3 is an electron-donating alkyl group, which would favor the 3-isobutyl tautomer (where the N-H is at the N1 position). The nitrile group at C4 is strongly electron-withdrawing. While the primary effect is typically governed by substituents at the C3 and C5 positions, the C4 substituent also modulates the electronic structure of the ring and can influence the relative stability of the tautomers. nih.gov Computational analysis of the relative energies (ΔE and ΔG) of the possible tautomers is necessary to predict the predominant form in the equilibrium. researchgate.net

Table 4: General Influence of Substituent Electronic Effects on Pyrazole Tautomerism

| Substituent Type at C3/C5 | Electronic Effect | Favored Tautomer | Example Substituents |

| Donating | σ-donating, π-donating | Substituent at C3 | -CH₃, -NH₂, -OH |

| Withdrawing | σ-withdrawing, π-withdrawing | Substituent at C5 | -NO₂, -COOH, -CHO |

Reaction Mechanism Studies and Transition State Analysis

The study of reaction mechanisms and the analysis of transition states are fundamental to understanding the reactivity of a molecule. For pyrazole systems, computational methods such as Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory are frequently employed to model reaction pathways and determine the energetic barriers associated with them. nih.gov

A key aspect of the reactivity of 1H-pyrazoles is the phenomenon of annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov Computational studies on substituted pyrazoles have shown that the energy barrier for this intramolecular proton transfer is typically high. However, the presence of solvent molecules, particularly water, can significantly lower this barrier by facilitating intermolecular proton exchange. nih.gov For instance, studies on water-aided proton transfer in pyrazoles have revealed that transition states involving one or more water molecules are energetically more favorable. nih.gov

The nature and position of substituents on the pyrazole ring also play a crucial role in influencing reaction mechanisms and the stability of tautomers. Electron-donating groups, such as the isobutyl group at the C3 position, are generally found to favor the 3-substituted tautomer. nih.gov Conversely, electron-withdrawing groups tend to stabilize the 5-substituted tautomer. nih.gov This electronic influence extends to the reactivity of the pyrazole ring in various chemical transformations.

While specific transition state analysis for reactions involving this compound is not readily found, it is reasonable to extrapolate from studies on similar 3-alkyl-substituted pyrazoles. The isobutyl group, being an electron-donating group, would be expected to influence the regioselectivity of reactions such as N-alkylation or electrophilic substitution.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface of a molecule.

In pyrazole derivatives, the MEP is particularly insightful for understanding their intermolecular interactions and chemical reactivity. Typically, the regions around the nitrogen atoms of the pyrazole ring exhibit a negative electrostatic potential (red and yellow regions), indicating their nucleophilic character and propensity to act as proton acceptors or coordinate with electrophiles. researchgate.net Conversely, the hydrogen atom attached to the nitrogen (N-H) displays a positive electrostatic potential (blue region), highlighting its electrophilic character and ability to act as a hydrogen bond donor. researchgate.net

For this compound, the MEP surface would be expected to show a significant negative potential around the nitrogen atom at position 2 (N2) and the nitrogen of the nitrile group. The isobutyl group at C3 would contribute to the local electron density, while the electron-withdrawing nitrile group at C4 would influence the charge distribution across the ring. The analysis of MEP maps for structurally similar pyrazole-4-carbonitrile derivatives can provide a qualitative understanding of the charge distribution in the target molecule.

| Compound | Region of Negative Potential (Nucleophilic) | Region of Positive Potential (Electrophilic) | Computational Method |

|---|---|---|---|

| 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | Nitrogen atoms, Oxygen atoms | Amine hydrogens | DFT |

| 3-(4-Chlorophenyl)-5-[4-(propane-2-yl)phenyl] 4,5-dihydro-1H–pyrazole-1-carbothioamide | Sulphur atom, Nitrogen atoms | Amide hydrogens | DFT |

Natural Bond Orbital (NBO) and other Quantum Chemical Topology Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the calculated wave function into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying charge transfer interactions and understanding hyperconjugative effects. researchgate.net

In pyrazole systems, NBO analysis can elucidate the delocalization of electron density within the ring and between the ring and its substituents. The interactions between occupied (donor) and unoccupied (acceptor) orbitals can be quantified in terms of stabilization energies, providing a measure of the strength of these interactions. For instance, the interaction between a lone pair on a nitrogen atom and an antibonding orbital of an adjacent bond can indicate the extent of electron delocalization. researchgate.net

Quantum Chemical Topology (QCT) offers a broader framework for analyzing the electron density of a molecule. researchgate.netsciencesconf.org Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) partition the molecular space into atomic basins, allowing for the calculation of atomic properties such as charges and energies. researchgate.net The analysis of critical points in the electron density provides information about the nature of chemical bonds.

For this compound, NBO and QCT analyses would be expected to reveal the electronic interplay between the electron-donating isobutyl group, the electron-withdrawing nitrile group, and the pyrazole ring. The NBO analysis would likely show significant hyperconjugative interactions involving the isobutyl group and delocalization of the nitrogen lone pairs into the ring's pi-system. QTAIM analysis would provide a rigorous definition of atomic charges and bond properties within the molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N2 | π(C3-C4) | ~15-25 |

| π(C4-C5) | π(N1-C5) | ~10-20 |

| σ(C3-C(isobutyl)) | π*(N2-C3) | ~2-5 |

Reactivity and Chemical Transformations of 3 Isobutyl 1h Pyrazole 4 Carbonitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgunizin.org This polarity is the basis for a variety of addition reactions.

The nitrile group of 3-isobutyl-1H-pyrazole-4-carbonitrile is expected to undergo several characteristic nucleophilic addition reactions. These transformations are fundamental for converting the cyano group into other valuable functional groups.

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate (3-isobutyl-1H-pyrazole-4-carboxamide) which, upon further heating, yields the corresponding carboxylic acid (3-isobutyl-1H-pyrazole-4-carboxylic acid). unizin.orgchemistrysteps.com

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine, yielding (3-isobutyl-1H-pyrazol-4-yl)methanamine. unizin.orgchemistrysteps.com This reaction involves the nucleophilic addition of two hydride ions. unizin.org

Addition of Organometallic Reagents: Reagents such as Grignard and organolithium compounds can add to the nitrile carbon. The initial product is an iminium salt, which upon aqueous workup (hydrolysis) yields a ketone. chemistrysteps.com For example, reaction with methylmagnesium bromide would lead to 1-(3-isobutyl-1H-pyrazol-4-yl)ethan-1-one.

Formation of Amidines: The reaction of the nitrile with primary amines can lead to the formation of amidines, a process that may require activation of the nitrile group. nih.gov This transformation is a key step in the synthesis of various biologically active molecules.

Thionation: The nitrile can be converted to a thioamide (3-isobutyl-1H-pyrazole-4-carbothioamide). This can be achieved using reagents like thioacetamide (B46855) in the presence of a suitable catalyst, providing an alternative to hazardous reagents like Lawesson's Reagent or H₂S gas. researchgate.net

| Reaction Type | Reagent(s) | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | 3-isobutyl-1H-pyrazole-4-carboxamide | 3-isobutyl-1H-pyrazole-4-carboxylic acid | unizin.orgchemistrysteps.com |

| Reduction | LiAlH₄, then H₂O | Imine anion | (3-isobutyl-1H-pyrazol-4-yl)methanamine | unizin.orgchemistrysteps.com |

| Grignard Reaction | R-MgX, then H₂O | Iminium salt | Ketone (e.g., 1-(3-isobutyl-1H-pyrazol-4-yl)ethan-1-one) | chemistrysteps.com |

| Thionation | Thioacetamide, Catalyst | - | 3-isobutyl-1H-pyrazole-4-carbothioamide | researchgate.net |

The nitrile group can participate as a 2π component (dipolarophile) in cycloaddition reactions. The most common of these are [3+2] cycloadditions with 1,3-dipoles, which are a powerful method for constructing five-membered heterocyclic rings. researchgate.netnih.gov For instance, the reaction with nitrile oxides can yield isoxadiazole derivatives, while reactions with azides can form tetrazoles. These reactions are valuable for synthesizing complex heterocyclic systems. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, which influences its substitution patterns. researchgate.netmdpi.com

Electrophilic Substitution: Pyrazoles typically undergo electrophilic substitution at the C4 position because attack at this site does not involve a highly unstable positively charged azomethine intermediate. rrbdavc.org In this compound, the C4 position is already substituted. Therefore, electrophilic attack would be directed to the C5 position, which is the next most nucleophilic carbon, or to one of the ring nitrogen atoms. researchgate.net N-alkylation is a common reaction for 1H-pyrazoles, often resulting in a mixture of N1 and N2 substituted regioisomers. researchgate.net

Nucleophilic Substitution: Nucleophilic aromatic substitution on the electron-rich pyrazole ring is generally difficult. It typically requires the presence of a strong electron-withdrawing group, such as a nitro group, to activate the ring for attack. researchgate.net The nitrile group at C4 does provide some activation, but reactions with nucleophiles on the ring carbons (C3 or C5) would likely require harsh conditions or specific substrates.

Condensation Reactions with Reactive Methylene (B1212753) Compounds

Condensation reactions are crucial for carbon-carbon bond formation. The Knoevenagel condensation, for example, involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl cyanoacetate. organic-chemistry.orgresearchgate.net For this compound to participate directly in such a reaction, it would first need to be functionalized to introduce a carbonyl group, for example, by oxidation of the isobutyl side chain or conversion of the C5 position into an aldehyde.

However, related pyrazole carbonitriles, particularly those with an amino group, readily undergo condensation. For example, 3-amino-1H-pyrazole-4-carbonitrile derivatives condense with 1,3-dicarbonyl compounds or enaminones to form fused pyrazolo[1,5-a]pyrimidine (B1248293) systems. researchgate.netnih.gov

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions involve the formation of a new ring fused to the existing pyrazole core. This is a common strategy for synthesizing complex heterocyclic scaffolds with diverse biological activities. The nitrile group and the adjacent C5 position of this compound are key sites for such transformations.

Studies on related aminopyrazole carbonitriles have shown that they are excellent precursors for fused systems. mdpi.com For instance, condensation of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with enaminones or other 1,3-dielectrophiles leads to the formation of pyrazolo[1,5-a]pyrimidines. ekb.egekb.eg While the subject molecule lacks the highly nucleophilic amino group, the underlying principle of using the pyrazole as a scaffold for annulation remains. A potential route could involve the reaction of the nitrile group and the C5-H bond with bifunctional reagents like hydrazine (B178648) or hydroxylamine (B1172632) to construct fused pyridazine (B1198779) or pyrimidine (B1678525) rings, respectively. Such reactions often proceed via an initial condensation followed by an intramolecular cyclization. Stereoselective [3+2] annulation processes have also been developed for other pyrazole derivatives to create fused spiroketals. rsc.orgresearchgate.net

| Starting Pyrazole Type | Reagent(s) | Fused System Formed | Reference |

|---|---|---|---|

| 3-Amino-1H-pyrazole-4-carbonitriles | 1,3-Diketones / Enaminones | Pyrazolo[1,5-a]pyrimidines | researchgate.netnih.gov |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone | Pyrazolo[1,5-a]pyrimidine | ekb.egekb.eg |

| 4-Bromo pyrazolones | Benzofuran-derived azadienes | Pyrazole fused spiroketals | rsc.orgresearchgate.net |

Oxidation and Reduction Chemistry of the Pyrazole and Isobutyl Moieties

Reduction: As discussed in section 6.1.1, the most significant reduction reaction for this molecule involves the nitrile group. Treatment with LiAlH₄ converts the cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂). unizin.org The pyrazole ring itself is generally stable to these reducing conditions due to its aromatic character.

Oxidation: The pyrazole ring is an electron-rich aromatic system and is typically resistant to oxidation. The saturated isobutyl group is also relatively stable but could be oxidized at the benzylic-like position (the CH group adjacent to the ring) under strong oxidizing conditions to introduce a hydroxyl or carbonyl group. Such a transformation would create a new reactive handle on the molecule for further synthetic modifications.

Advanced Analytical and Methodological Considerations in Pyrazole 4 Carbonitrile Research

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is an indispensable tool for the analysis and purification of pyrazole (B372694) derivatives. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly prominent for assessing purity and separating complex mixtures, including isomers.

The purity of pyrazole-4-carbonitrile compounds is routinely determined using reverse-phase HPLC (RP-HPLC). For instance, a method for analyzing 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile utilizes a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid, demonstrating a straightforward approach to purity assessment that is broadly applicable to the pyrazole-4-carbonitrile scaffold. sielc.com

The separation of enantiomers, which are non-superimposable mirror-image isomers, is critical, especially in pharmaceutical research, as different enantiomers can have distinct biological activities. Chiral chromatography is the primary method for this purpose. Polysaccharide-based chiral stationary phases (CSPs) are widely used and have proven effective for resolving racemic mixtures of pyrazole derivatives. nih.govnih.gov Studies have demonstrated successful separation of various chiral pyrazoles using columns like Lux cellulose-2 and Lux amylose-2. nih.govresearchgate.net The choice of mobile phase—either normal phase (e.g., n-hexane/ethanol) or polar organic mode—significantly influences the separation efficiency, with polar organic modes often providing benefits like shorter analysis times and better peak shapes. nih.govresearchgate.net

For certain pyrazole intermediates, SFC is emerging as a more efficient alternative to HPLC for chiral separations. chromatographyonline.com SFC offers advantages such as higher speed, reduced consumption of organic solvents, and lower costs. chromatographyonline.com The (R,R)Whelk-O1 and (S,S)Whelk-O1 columns have shown excellent performance in resolving chiral pyrazole intermediates under both HPLC and SFC conditions. chromatographyonline.com

| Technique | Stationary Phase (Column) | Typical Mobile Phase | Application |

|---|---|---|---|

| RP-HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile/Water/Acid | Purity analysis of pyrazole-4-carbonitriles. sielc.com |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak, Lux cellulose-2) | Normal: n-Hexane/Alcohol Polar Organic: Acetonitrile, Methanol | Separation of enantiomers of pyrazole derivatives. nih.govnih.govresearchgate.net |

| Chiral SFC | (S,S)Whelk-O1 | Supercritical CO₂ with alcohol modifier | Efficient, large-scale separation of chiral pyrazole intermediates. chromatographyonline.com |

In Silico Predictions for Chemical Space Exploration

Computational chemistry, or in silico modeling, has become an essential tool in modern chemical research, allowing scientists to predict the properties and behavior of molecules like 3-isobutyl-1H-pyrazole-4-carbonitrile before their synthesis. eurasianjournals.com These methods save significant time and resources by prioritizing the most promising candidates for further investigation.

Molecular modeling techniques, including docking studies, are used to predict how pyrazole derivatives might bind to biological targets such as proteins or enzymes. eurasianjournals.comscirp.org This is fundamental in drug discovery for identifying potential lead compounds. eurasianjournals.com For example, molecular docking has been used to study how pyrazole derivatives could act as inhibitors for targets like RET kinase, which is implicated in certain types of cancer. mdpi.com

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure of pyrazole molecules. eurasianjournals.comresearchgate.net These calculations can predict molecular geometry, stability, and reactivity, which helps in understanding reaction mechanisms and designing new synthetic pathways. researchgate.netacs.org

Furthermore, in silico tools are widely used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. christuniversity.insemanticscholar.org By evaluating a compound's likely pharmacokinetic profile computationally, researchers can filter out candidates that are unlikely to be effective drugs due to poor absorption or rapid metabolism, focusing laboratory efforts on molecules with a higher probability of success. christuniversity.innih.gov

| In Silico Method | Application in Pyrazole Research | Predicted Properties |

|---|---|---|

| Molecular Docking | Predicting binding modes to biological targets (e.g., enzymes, receptors). eurasianjournals.commdpi.com | Binding affinity, protein-ligand interactions, potential biological activity. eurasianjournals.com |

| Density Functional Theory (DFT) | Investigating electronic structure and molecular properties. researchgate.netacs.org | Molecular geometry, reactivity, spectroscopic properties. eurasianjournals.com |

| Molecular Dynamics (MD) Simulations | Exploring the dynamic behavior and conformational flexibility of molecules. eurasianjournals.comchristuniversity.in | Stability of protein-ligand complexes, conformational changes over time. mdpi.com |

| ADME Prediction | Profiling pharmacokinetic properties of potential drug candidates. christuniversity.insemanticscholar.org | Solubility, permeability, metabolic stability, drug-likeness. semanticscholar.orgnih.gov |

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, has emerged as a powerful technology for the synthesis of pyrazoles. mdpi.comnih.gov This approach offers significant advantages over traditional batch synthesis methods, including enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.comnih.gov

The precise control of temperature, pressure, and reaction time in a flow system allows for higher yields and selectivities. mdpi.com Reactions can be heated above the normal boiling point of solvents, accelerating reaction rates safely—a feat that is often dangerous in batch reactors. mit.edu This is particularly beneficial for the synthesis of pyrazoles, which can involve hazardous intermediates like diazo compounds. mit.edu The small volume of the reactor minimizes risks associated with potentially explosive or unstable species. mit.edu

| Advantage of Flow Chemistry | Description | Relevance to Pyrazole Synthesis |

|---|---|---|

| Enhanced Safety | Small reaction volumes and superior heat transfer minimize risks of thermal runaways and handling of hazardous intermediates. mit.edu | Enables the safe use of unstable reagents like diazo compounds and hydrazines at elevated temperatures. mdpi.commit.edu |

| Precise Reaction Control | Accurate control over temperature, pressure, and residence time. mdpi.com | Improves reaction yields and regioselectivity in pyrazole ring formation. mdpi.com |

| Scalability | Production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). mdpi.com | Facilitates straightforward scaling from laboratory discovery to large-scale manufacturing. nih.gov |

| Telescoped Synthesis | Multiple reaction steps are integrated into a continuous sequence without intermediate isolation. mit.edugalchimia.com | Allows for the rapid, modular synthesis of complex and highly functionalized pyrazoles. mit.edu |

Concluding Perspectives and Future Research Trajectories

Synthesis and Functionalization: Challenges and Opportunities for 3-isobutyl-1H-pyrazole-4-carbonitrile

The synthesis of this compound, while not extensively documented, can be approached through established methodologies for pyrazole (B372694) ring formation. A common strategy involves the condensation of a β-ketonitrile equivalent with a hydrazine (B178648) derivative. Specifically, the synthesis could potentially be achieved through the reaction of 2-(isobutylcarbonyl)malononitrile or a related precursor with hydrazine.

Challenges:

A primary challenge in the synthesis of this compound lies in the regioselectivity of the cyclization reaction, particularly when using substituted hydrazines. The formation of the desired 3-isobutyl isomer over the 5-isobutyl isomer must be controlled. The availability and stability of the requisite starting materials, such as isobutyl-substituted β-dicarbonyl compounds or their synthetic equivalents, may also present hurdles. Furthermore, achieving high yields and purity may require careful optimization of reaction conditions, including solvent, temperature, and catalysts.

Opportunities:

Significant opportunities lie in the adaptation of modern synthetic methods to produce this compound efficiently and sustainably. One-pot, multi-component reactions (MCRs) offer a promising avenue for streamlining the synthesis from simple starting materials. jocpr.comresearchgate.net For instance, a three-component reaction involving an isobutyl-containing aldehyde, malononitrile (B47326), and a hydrazine source could provide a direct route to the target molecule. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, represents another area for innovation. nih.gov

The functionalization of the pre-formed this compound scaffold offers further opportunities. The pyrazole ring is susceptible to electrophilic substitution at the C5 position, and the N-H group can be readily alkylated or arylated to introduce molecular diversity. The isobutyl group itself, while generally considered less reactive, could potentially be functionalized through radical-based reactions, although this remains a less explored area.

| Synthetic Approach | Potential Starting Materials | Key Considerations |

| Cyclocondensation | 5-methyl-3-oxohexanenitrile, Hydrazine | Regioselectivity, availability of β-ketonitrile |

| Multi-component Reaction | Isovaleraldehyde, Malononitrile, Hydrazine | Catalyst selection, reaction conditions for isomer control |

| Functionalization of Pyrazole Core | 3-Isobutyl-1H-pyrazole | Reagents for C4-cyanation |

Advancements in Spectroscopic and Computational Approaches for Pyrazole-4-carbonitriles

The unambiguous characterization of this compound and its derivatives relies on a combination of spectroscopic and computational methods. These techniques are crucial for confirming the molecular structure, understanding its electronic properties, and predicting its reactivity.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of pyrazole-4-carbonitriles. ¹H NMR would provide characteristic signals for the isobutyl group protons and the pyrazole ring protons, with their chemical shifts and coupling patterns confirming the connectivity. ¹³C NMR is equally important for identifying the carbon atoms of the pyrazole ring, the nitrile group, and the isobutyl substituent. Advanced 2D NMR techniques, such as HMBC and HSQC, can be employed to definitively establish the regiochemistry of substitution.

Infrared (IR) spectroscopy is valuable for identifying key functional groups. A sharp, intense absorption band in the region of 2220-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The N-H stretching vibration of the pyrazole ring would appear as a broad band in the 3100-3500 cm⁻¹ region.

Computational Approaches:

Density Functional Theory (DFT) has emerged as a powerful tool for complementing experimental data and providing deeper insights into the properties of pyrazole derivatives. DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of this compound.

Predict Spectroscopic Data: Calculate theoretical NMR and IR spectra to aid in the assignment of experimental signals.

Analyze Electronic Structure: Determine properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and charge distributions, which are crucial for understanding reactivity.

Investigate Reaction Mechanisms: Model potential synthetic and derivatization pathways to understand their feasibility and selectivity.

Recent studies on various pyrazole derivatives have demonstrated the synergy between experimental and computational methods in providing a comprehensive understanding of their structure and properties. nih.gov

| Analytical Method | Key Information Provided |

| ¹H NMR Spectroscopy | Proton environment, connectivity, and regiochemistry |

| ¹³C NMR Spectroscopy | Carbon skeleton and functional group identification |

| Infrared (IR) Spectroscopy | Presence of nitrile (C≡N) and N-H functional groups |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties, predicted spectra |

Unexplored Reactivity and Derivatization Pathways for Isobutylpyrazole-4-carbonitriles

The presence of multiple reactive sites in this compound—the pyrazole ring, the nitrile group, and the N-H moiety—opens up numerous possibilities for derivatization that remain largely unexplored.

Pyrazole Ring Functionalization:

The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. While the 4-position is occupied by the nitrile group, the C5-position is a prime target for electrophiles such as halogens, nitro groups, and acyl groups. Metal-catalyzed cross-coupling reactions at the C5-position, following an initial halogenation step, could be employed to introduce a wide range of aryl, heteroaryl, or alkyl substituents.

Nitrile Group Transformations:

The carbonitrile group is a versatile functional handle that can be transformed into a variety of other functionalities. For instance, it can be:

Hydrolyzed to a carboxylic acid or an amide.

Reduced to a primary amine.

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.

Undergo cycloaddition reactions to form heterocyclic rings such as tetrazoles.

These transformations would lead to a diverse library of compounds with potentially new biological activities or material properties.

N-Substitution:

The pyrazole nitrogen (N1) can be readily alkylated, acylated, or arylated to introduce substituents that can modulate the compound's physicochemical properties, such as solubility and lipophilicity. The synthesis of a series of N-substituted derivatives would be a straightforward way to explore the structure-activity relationships of this scaffold.

The combination of these derivatization strategies provides a vast chemical space to be explored, starting from the core structure of this compound. Future research in this area could lead to the discovery of novel compounds with interesting and useful properties.

| Reaction Type | Potential Reagents | Resulting Functional Group |

| Electrophilic Substitution (C5) | NBS, Br₂ | Bromo |

| Nitrile Hydrolysis | H₂SO₄, H₂O | Carboxylic Acid |

| Nitrile Reduction | LiAlH₄ | Amine |

| N-Alkylation | Alkyl halide, Base | N-Alkyl pyrazole |

| Cycloaddition (Nitrile) | NaN₃ | Tetrazole |

Q & A

Q. What are the common synthetic routes for 3-isobutyl-1H-pyrazole-4-carbonitrile?

The synthesis of pyrazole-carbonitrile derivatives typically involves condensation reactions, diazonium salt intermediates, or triazenyl precursors. For example:

- Triazenyl intermediate route : Reacting 5-amino-1H-pyrazole-4-carbonitrile with diisopropylamine and sodium nitrite under acidic conditions forms triazenyl intermediates, which are further functionalized .

- Azide substitution : Azido groups can be introduced using azido(trimethyl)silane and trifluoroacetic acid at controlled temperatures (e.g., 50°C), followed by purification via flash chromatography .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes can generate triazole-pyrazole hybrids .

Q. How is the purity and structural integrity of this compound confirmed?

- TLC monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) with solvent systems like cyclohexane/ethyl acetate .

- Spectroscopic techniques :

- 1H/13C NMR : Characteristic peaks for nitrile (δ ~110–112 ppm in 13C NMR) and pyrazole protons (e.g., δ 7.54 ppm for aromatic protons) .

- IR spectroscopy : Strong nitrile (ν ~2230 cm⁻¹) and azide (ν ~2130–2140 cm⁻¹) stretches .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M]+ for C12H10N6 at m/z 238.0961) .

Advanced Research Questions

Q. What are the challenges in handling azide-containing intermediates during synthesis?

Azides are thermally unstable and pose explosion risks. Mitigation strategies include:

Q. How can reaction yields for pyrazole-carbonitrile derivatives be optimized?

Key parameters include:

- Reagent equivalents : Excess azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10 equiv) improve substitution efficiency .

- Solvent choice : Methylene chloride or THF/water mixtures enhance solubility and reaction rates .

- Catalysts : Copper sulfate/sodium ascorbate in CuAAC reactions achieve 46–88% yields .

- Purification : Flash chromatography with gradient elution (e.g., 0–25% ethyl acetate in cyclohexane) resolves closely eluting impurities .

Q. How can contradictions in spectroscopic data be resolved?

Cross-validation using multiple techniques is critical:

- NMR vs. IR : Confirm nitrile groups via IR (sharp peak at ~2230 cm⁻¹) and 13C NMR (δ ~110–112 ppm) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in bond lengths/angles .

- Computational validation : Density functional theory (DFT) predicts vibrational spectra and molecular orbitals, aligning with experimental data .

Q. What methodologies are recommended for studying bioactivity?

- Molecular docking : Simulate interactions with target proteins (e.g., enzymes) using software like AutoDock .

- In vitro assays : Test antimicrobial or anticancer activity via MIC (minimum inhibitory concentration) or MTT assays, referencing structurally similar compounds (e.g., thiophene-substituted pyrazoles) .

- Structure-activity relationships (SAR) : Modify substituents (e.g., isobutyl vs. benzyl groups) to assess impact on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.